molecular formula C12H22N2O4 B12107136 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid

Cat. No.: B12107136
M. Wt: 258.31 g/mol
InChI Key: XJKKMBFTRRPPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (BOC) group. The reaction conditions often include the use of methanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the protection and deprotection of functional groups, and the use of appropriate solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid involves its role as a building block in the synthesis of peptides. It interacts with other amino acids and peptides to form stable, helical structures. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of helical conformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-4-5-12(13,6-8-14)9(15)16/h4-8,13H2,1-3H3,(H,15,16)

InChI Key

XJKKMBFTRRPPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.